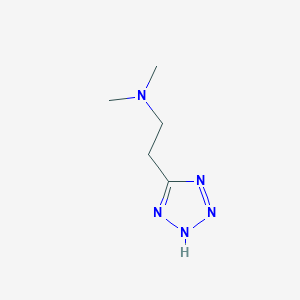![molecular formula C24H18ClN3 B2463908 8-chloro-1-(3,4-diméthylphényl)-3-phényl-1H-pyrazolo[4,3-c]quinoléine CAS No. 901263-52-3](/img/structure/B2463908.png)
8-chloro-1-(3,4-diméthylphényl)-3-phényl-1H-pyrazolo[4,3-c]quinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H7N . The specific compound you’re asking about has additional phenyl and pyrazolo groups attached, making it a more complex structure.
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple aromatic rings including a quinoline and a pyrazolo group. The molecular formula of this compound is C25H20ClN3.Mécanisme D'action
The mechanism of action of 8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is not fully understood. However, studies have shown that it may act by inhibiting various enzymes and signaling pathways involved in cancer growth and inflammation. 8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. It has also been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of chronic inflammation. 8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been shown to have low toxicity in animal models, suggesting that it may be a safe and effective compound for further research.
Avantages Et Limitations Des Expériences En Laboratoire
8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several advantages for lab experiments. It is a well-defined compound that can be synthesized with high purity and yield. It has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, there are also limitations to using 8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. Additionally, its low solubility in water may limit its bioavailability in vivo.
Orientations Futures
There are several future directions for research on 8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline. One area of research is to further elucidate its mechanism of action, which may help to optimize its therapeutic potential. Another area of research is to explore its potential as a treatment for viral infections, such as hepatitis C. Additionally, 8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline may have potential as a drug delivery agent, as it has been shown to accumulate in tumor cells. Further research is needed to fully understand the potential of 8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline as a therapeutic agent.
Méthodes De Synthèse
8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be synthesized through a multistep process that involves the condensation of 4-chloroaniline and 3,4-dimethylbenzaldehyde to form an intermediate compound. The intermediate compound is then reacted with phenylhydrazine to form 8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline. The synthesis of 8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been optimized to improve its yield and purity, making it a viable compound for further research.
Applications De Recherche Scientifique
Chimie médicinale et découverte de médicaments
Les dérivés de la quinoléine, y compris notre composé d'intérêt, servent d'échafaudages essentiels au développement de médicaments. Les chercheurs explorent leur potentiel en tant que composés de tête en raison de leurs activités pharmacologiques diverses. Le système cyclique pyrazoloquinoléine, avec ses caractéristiques structurales uniques, offre des opportunités pour la conception de nouveaux médicaments. Par exemple, des études récentes ont identifié les pyrazoloquinoléines comme de puissants inhibiteurs de la phosphodiestérase 10A (PDE10A), une cible pertinente pour le traitement de la schizophrénie .
Activité anti-inflammatoire
Un dérivé spécifique de la quinoléine (32) a démontré de fortes propriétés anti-inflammatoires. Dans un modèle de rat d'arthrite adjuvant, ce composé a présenté une activité significative, ce qui en fait un candidat prometteur pour la gestion des affections inflammatoires .
Science des matériaux et électronique organique
Les matériaux à base de quinoléine trouvent des applications dans l'électronique organique, telles que les diodes électroluminescentes organiques (OLED) et les cellules solaires. Leur nature riche en électrons et leurs systèmes conjugués les rendent aptes au transport de charges. Bien que le rôle spécifique de notre composé reste inexploré, son potentiel en science des matériaux mérite d'être étudié.
En résumé, la 8-chloro-1-(3,4-diméthylphényl)-3-phényl-1H-pyrazolo[4,3-c]quinoléine est prometteuse dans divers domaines, de la découverte de médicaments à la science des matériaux. Les chercheurs continuent de dévoiler ses applications multiformes, et des études supplémentaires permettront d'améliorer notre compréhension de son potentiel . Si vous avez d'autres questions ou si vous avez besoin d'informations supplémentaires, n'hésitez pas à demander ! 😊
Safety and Hazards
The safety data sheet for a related compound, 3,4-Dimethylphenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
8-chloro-1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3/c1-15-8-10-19(12-16(15)2)28-24-20-13-18(25)9-11-22(20)26-14-21(24)23(27-28)17-6-4-3-5-7-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFLLCFRCJZGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2463827.png)
![2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol](/img/structure/B2463828.png)



![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2463832.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2463833.png)




![N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2463842.png)
![3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)